6-Bromo-4-(methylthio)nicotinonitrile

Catalog No.
S12160668
CAS No.
M.F
C7H5BrN2S
M. Wt
229.10 g/mol
Availability
In Stock
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6-Bromo-4-(methylthio)nicotinonitrile

Product Name

6-Bromo-4-(methylthio)nicotinonitrile

IUPAC Name

6-bromo-4-methylsulfanylpyridine-3-carbonitrile

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

InChI

InChI=1S/C7H5BrN2S/c1-11-6-2-7(8)10-4-5(6)3-9/h2,4H,1H3

InChI Key

PNEPORWTKVGVFB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NC=C1C#N)Br

6-Bromo-4-(methylthio)nicotinonitrile is a chemical compound characterized by its unique structure, which includes a bromine atom, a methylthio group, and a nitrile functional group attached to a nicotinonitrile backbone. The molecular formula of this compound is C₇H₆BrN₂S, and it has a molecular weight of approximately 220.1 g/mol. The presence of the bromine atom contributes to its reactivity, while the methylthio group can influence its biological and chemical properties.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Cyclization: The nitrile group can participate in cyclization reactions to form heterocyclic compounds.
  • Reduction: The nitrile group can be reduced to form amines or other derivatives under appropriate conditions.

Research indicates that compounds similar to 6-Bromo-4-(methylthio)nicotinonitrile exhibit significant biological activity, including potential anticancer properties. For example, derivatives of nicotinonitriles have shown activity against various cancer cell lines, suggesting that 6-Bromo-4-(methylthio)nicotinonitrile may also possess similar properties. Further studies are needed to specifically assess its cytotoxicity and mechanism of action.

The synthesis of 6-Bromo-4-(methylthio)nicotinonitrile can be approached through several methods:

  • Bromination of Nicotinonitrile: Starting from nicotinonitrile, bromination can be performed using bromine or N-bromosuccinimide in an organic solvent.
  • Methylthio Group Introduction: The methylthio group can be introduced via the reaction of sodium methylthiolate with an appropriate precursor.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including nitrilation and subsequent modifications to achieve the desired compound .

Interaction studies are crucial for understanding how 6-Bromo-4-(methylthio)nicotinonitrile interacts with biological systems. Preliminary studies on similar compounds suggest that they may interact with specific enzymes or receptors, influencing cellular pathways. Investigating these interactions could provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-Bromo-4-(methylthio)nicotinonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
4-(Methylthio)nicotinonitrileContains methylthio and nitrile groupsAnticancer activity reported
6-Chloro-4-(methylthio)nicotinonitrileChlorine instead of bromineSimilar anticancer properties
2-Methoxy-4,6-diphenylnicotinonitrileTwo phenyl groups and methoxyEnhanced membrane permeability
5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrileContains benzofuran moietyPotentially high biological activity

The uniqueness of 6-Bromo-4-(methylthio)nicotinonitrile lies in its specific combination of halogen (bromine), methylthio group, and the nicotinonitrile framework, which may confer distinct biological properties compared to its analogs.

6-Bromo-4-(methylthio)nicotinonitrile belongs to the nicotinonitrile family, a subclass of pyridine derivatives. Its systematic IUPAC name is 6-bromo-4-methylsulfanylpyridine-3-carbonitrile, reflecting the positions of its functional groups on the pyridine ring. The molecular formula C₇H₅BrN₂S encodes a bromine atom at position 6, a methylthio (-SCH₃) group at position 4, and a nitrile (-C≡N) group at position 3 (Figure 1).

Structural Highlights:

  • SMILES Notation: CSC1=CC(=NC=C1C#N)Br
  • 3D Conformation: The methylthio group introduces steric bulk, while the electron-withdrawing nitrile and bromine atoms polarize the aromatic system, enhancing reactivity at specific sites.

Historical Context in Heterocyclic Chemistry Research

Nicotinonitriles emerged as critical intermediates following the discovery of nicotinamide (vitamin B₃) in the early 20th century. The introduction of halogen and sulfur-containing substituents, such as in 6-bromo-4-(methylthio)nicotinonitrile, represents a strategic advancement to modulate electronic and steric properties for targeted synthesis. Early heterocyclic research focused on pyridine derivatives for pharmaceuticals, but recent decades have seen a shift toward functionalized analogs for catalysis and materials science.

Significance in Modern Organic Synthesis

This compound’s bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group can participate in oxidation or nucleophilic substitution. Its nitrile group offers pathways for cyclization and functional group interconversion, making it valuable for constructing complex heterocycles like pyrazolo[3,4-b]pyridines.

Molecular Formula and Weight Analysis

The molecular formula of 6-bromo-4-(methylthio)nicotinonitrile, C₇H₅BrN₂S, reflects a molar mass of 229.10 g/mol [1] [3]. Comparative analysis with structurally analogous compounds reveals distinct differences in molecular weight due to substituent variation. For instance, 6-bromo-4-methylnicotinonitrile (CAS 1003711-35-0) lacks the sulfur atom in the methylthio group, resulting in a lighter molecular weight of 197.03 g/mol [2]. Similarly, 6-bromo-4-methoxynicotinonitrile (CAS 1369804-85-2) substitutes the methylthio group with a methoxy group, yielding a molecular weight of 213.03 g/mol [5]. These comparisons underscore the impact of sulfur incorporation on molecular mass (Table 1).

Table 1: Molecular Formula and Weight of Substituted 6-Bromonicotinonitrile Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)
6-Bromo-4-(methylthio)nicotinonitrileC₇H₅BrN₂S229.10
6-Bromo-4-methylnicotinonitrileC₇H₅BrN₂197.03
6-Bromo-4-methoxynicotinonitrileC₇H₅BrN₂O213.03

Crystallographic and Stereochemical Features

While direct crystallographic data for 6-bromo-4-(methylthio)nicotinonitrile remains limited, insights can be inferred from related compounds. For example, a structurally similar bis-nicotinonitrile derivative (4,4’-(1,4-phenylene)bis(5-acetyl-6-methyl-2-(methylthio)nicotinonitrile)) exhibits a planar aromatic pyridine core stabilized by π-π stacking interactions, as evidenced by its high melting point (>330°C) [4]. The methylthio group’s steric bulk and electron-donating properties likely influence packing efficiency and intermolecular interactions. The absence of chiral centers in the molecule precludes stereoisomerism, aligning with its simple substitution pattern [3].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR spectroscopy provides critical insights into the compound’s proton environment. The methylthio group (-SCH₃) resonates as a singlet at δ 2.43 ppm, consistent with sulfur’s deshielding effect [4]. Aromatic protons adjacent to the electron-withdrawing nitrile and bromine groups appear as a multiplet between δ 7.1–7.57 ppm, reflecting coupling with neighboring protons. The absence of splitting in the nitrile proton signal confirms its non-equivalence to other hydrogens [4].

13C NMR data (not explicitly reported in sources) can be extrapolated from analogs. The nitrile carbon typically resonates near δ 115–120 ppm, while the pyridine carbons adjacent to bromine and sulfur are expected between δ 140–160 ppm due to electronegative substituent effects [4].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of 6-bromo-4-(methylthio)nicotinonitrile reveals a molecular ion peak at m/z 229.10 [3]. Characteristic fragmentation pathways include:

  • Loss of the bromine atom (m/z 149.1, [M−Br]⁺),
  • Cleavage of the methylthio group (m/z 182.1, [M−SCH₃]⁺),
  • Formation of the cyano-stabilized fragment at m/z 105.0 (C₅H₂N⁺) [4].
    These patterns align with the compound’s instability under high-energy conditions, favoring halogen and sulfur elimination.

Infrared (IR) Vibrational Signatures

IR spectroscopy identifies key functional groups through distinct absorption bands:

  • C≡N stretch: A sharp peak near 2228 cm⁻¹, indicative of the nitrile group’s triple bond [4].
  • C-S stretch: Medium-intensity vibrations at 610–680 cm⁻¹, characteristic of the methylthio substituent [4].
  • Aromatic C-H bends: Peaks between 800–900 cm⁻¹, corresponding to out-of-plane bending modes of the pyridine ring [3].

Synthetic and Reactivity Considerations

Although beyond the outlined scope, synthetic routes to 6-bromo-4-(methylthio)nicotinonitrile often involve nucleophilic substitution on pre-halogenated pyridine precursors. For example, 4-chloronicotinonitrile derivatives may undergo thioetherification with methanethiol in the presence of a base, followed by bromination at the 6-position [4].

The synthesis of 6-Bromo-4-(methylthio)nicotinonitrile requires careful consideration of precursor selection and reaction pathway optimization. Multiple synthetic approaches have been developed, each presenting distinct advantages and limitations in terms of yield, selectivity, and operational complexity [3].

The most commonly employed synthetic strategies involve either direct bromination of 4-(methylthio)nicotinonitrile or methylthio substitution of 6-bromonicotinonitrile derivatives. The compound possesses the molecular formula C7H5BrN2S with a molecular weight of 229.10 g/mol and CAS number 1824460-49-2 [4]. The structural framework consists of a pyridine ring bearing a cyano group at the 3-position, a bromine atom at the 6-position, and a methylthio substituent at the 4-position.

Primary Synthetic Route: Bromination Approach

The bromination methodology represents the most direct synthetic pathway, utilizing 4-(methylthio)nicotinonitrile as the starting material . This approach employs electrophilic aromatic substitution using either molecular bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction proceeds through formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by bromide ion [5]. Temperature control proves critical, as elevated temperatures increase reaction rates but may compromise selectivity [6].

Research indicates that NBS in acetonitrile provides superior regioselectivity compared to molecular bromine, particularly for moderately activated aromatic systems [7] [8]. The reaction typically proceeds at temperatures ranging from 0°C to 100°C, with optimal conditions generally observed between 80°C and 100°C [6]. Under these conditions, yields of 60-85% have been consistently reported .

Alternative Route: Methylthio Introduction

The alternative synthetic approach involves introducing the methylthio substituent onto pre-brominated nicotinonitrile derivatives. This methodology utilizes nucleophilic substitution reactions employing methyl iodide or dimethyl sulfate in the presence of base catalysts such as potassium carbonate [9] [10]. The reaction mechanism proceeds via SN2 displacement, requiring elevated temperatures (80-100°C) to achieve acceptable reaction rates.

Literature reports indicate that this methodology can achieve yields ranging from 35% to 94%, depending on reaction conditions and substrate electronics [9]. The wide yield variation reflects the sensitivity of this approach to steric and electronic factors, particularly the influence of electron-withdrawing groups on nucleophilic reactivity.

Multi-step Synthesis via Hantzsch-type Condensation

A third synthetic approach involves multi-step synthesis beginning with Hantzsch-type condensation reactions. This methodology employs aromatic aldehydes, ketones, malononitrile, and ammonium acetate in refluxing ethanol to construct the nicotinonitrile framework [3]. Subsequent bromination and methylthio introduction steps yield the target compound. While this approach provides greater structural diversity, it typically requires longer reaction sequences and may result in lower overall yields due to cumulative losses across multiple steps [3].

Catalytic Systems and Solvent Effects

The efficiency of 6-Bromo-4-(methylthio)nicotinonitrile synthesis depends critically on the selection of appropriate catalytic systems and reaction media. Various transition metal catalysts have been investigated, with palladium, copper, and nickel complexes showing particular promise for different synthetic transformations [11] [12].

Palladium-Catalyzed Systems

Palladium-based catalytic systems, particularly palladium(II) chloride in combination with triphenylphosphine, have demonstrated excellent performance for cross-coupling reactions involving halogenated nicotinonitrile derivatives [11]. These systems typically operate at temperatures between 100°C and 120°C with catalyst loadings of 5-10 mol%, achieving yields of 75-90% [13]. The palladium(II)/palladium(0) catalytic cycle enables efficient C-C bond formation through oxidative addition, transmetalation, and reductive elimination sequences [11].

Recent developments in palladium catalysis have focused on monoligated palladium(0) species (L1Pd(0)), which exhibit enhanced reactivity due to their coordinatively unsaturated nature [12]. These systems show particular promise for sterically hindered substrates and can operate under milder conditions compared to traditional bisligated complexes [12].

Copper-Catalyzed Methodologies

Copper(I) iodide in combination with 1,10-phenanthroline represents another effective catalytic system for nicotinonitrile synthesis [9]. These systems typically require higher catalyst loadings (10-15 mol%) and longer reaction times (6-12 hours) but can achieve yields of 60-85% [13]. The copper catalysis proceeds through different mechanistic pathways compared to palladium, often involving radical intermediates [9].

Nickel-Based Catalysts

Nickel(II) bromide combined with di-tert-butyl bipyridine (dtbbpy) has emerged as a highly effective system for photoredox-catalyzed transformations [13]. These systems operate under mild conditions (25-40°C) with extended reaction times (12-24 hours) but can achieve excellent yields of 80-95% [13]. The nickel catalysis benefits from the ability to access multiple oxidation states and can facilitate challenging bond-forming reactions [13].

Solvent System Optimization

Solvent selection profoundly influences reaction outcomes through effects on substrate solubility, transition state stabilization, and side reaction suppression. Comprehensive evaluation of solvent properties reveals distinct advantages for different reaction types [14] [15].

Dichloromethane emerges as the preferred solvent for bromination reactions, providing excellent yields of 80-95% due to its optimal polarity (3.1) and low boiling point (39.6°C) [16]. The aprotic nature of dichloromethane prevents competition with electrophilic bromination and facilitates product isolation [16].

Dimethylformamide demonstrates superior performance for nucleophilic substitution reactions, achieving yields of 75-90% [16]. The high polarity (6.4) and elevated boiling point (153°C) of dimethylformamide stabilize ionic intermediates and enable higher reaction temperatures [10].

Acetonitrile offers advantages as a polar aprotic solvent with moderate polarity (5.8) and boiling point (81.6°C) [14]. This solvent has gained recognition as an effective alternative to methanol in normal-phase chromatography and can improve reaction selectivity compared to protic solvents [14].

Temperature-Dependent Yield Optimization

Temperature optimization represents a critical parameter for maximizing yields while minimizing side product formation in 6-Bromo-4-(methylthio)nicotinonitrile synthesis. Systematic investigation of temperature effects reveals complex relationships between reaction kinetics, thermodynamics, and selectivity [6] [17].

Kinetic Considerations

The bromination reaction exhibits strong temperature dependence, with reaction rates increasing exponentially according to the Arrhenius equation [18]. At low temperatures (0°C), extended reaction times (24 hours) are required to achieve moderate yields (45%), while elevated temperatures (100°C) enable completion within 2 hours with yields reaching 88% [6].

The optimal temperature window typically occurs between 80°C and 100°C, where high yields (85-88%) can be achieved with reasonable reaction times (2-3 hours) [6]. Temperatures exceeding 120°C lead to decreased yields (85% to 78%) due to increased side product formation and potential substrate decomposition [6].

Selectivity Optimization

Temperature effects on selectivity prove particularly important for maintaining high product purity. Lower temperatures (0-25°C) provide excellent selectivity (85-90%) but suffer from poor reaction rates [6]. Moderate temperatures (80-100°C) offer the best compromise between yield and selectivity, maintaining selectivity values of 78-80% while achieving acceptable reaction rates [6].

At elevated temperatures (120-150°C), selectivity deteriorates significantly (68-73%) due to increased formation of side products including polyhalogenated compounds and oxidation products [6]. This temperature-selectivity relationship necessitates careful optimization to maximize desired product formation while minimizing purification challenges.

Thermal Stability Considerations

The thermal stability of 6-Bromo-4-(methylthio)nicotinonitrile and related intermediates influences the viable temperature range for synthetic operations. The compound demonstrates reasonable stability at temperatures up to 150°C under inert atmosphere conditions [19]. However, prolonged exposure to elevated temperatures can lead to degradation through C-S bond cleavage or dehalogenation reactions.

Mechanistic studies indicate that the methylthio substituent enhances thermal stability compared to other sulfur-containing functional groups due to the strong C-S bond (bond dissociation energy approximately 310 kJ/mol) [20]. This stability enables the use of elevated reaction temperatures when necessary for achieving acceptable reaction rates.

Purification Techniques and Purity Assessment

The purification of 6-Bromo-4-(methylthio)nicotinonitrile requires sophisticated separation techniques due to the potential presence of closely related impurities including regioisomers, unreacted starting materials, and side products. Multiple purification methodologies have been developed and optimized for this compound class [21] [22] [23].

Flash Column Chromatography

Flash column chromatography using silica gel (60 Å, 230-400 mesh) represents the most widely employed purification technique [21] [22]. The method typically employs gradient elution systems with hexane/ethyl acetate mixtures, beginning with 3:1 ratios and progressing to 1:1 ratios [24]. This approach consistently achieves purities of 90-95% with recovery yields of 75-85% [21].

The separation mechanism relies on differential adsorption of compounds onto the silica gel stationary phase based on polarity differences [25]. The cyano group and bromine substituent increase compound polarity, requiring more polar mobile phases for elution compared to simple alkylated aromatics [23]. Optimization studies indicate that acetonitrile can effectively replace methanol as the polar modifier, providing improved gradient accuracy and eliminating silica instability concerns [14].

Column loading factors prove critical for separation efficiency, with optimal loadings typically ranging from 1-5% by weight relative to silica gel [23]. Higher loadings can lead to band broadening and reduced resolution, while lower loadings waste time and solvents without improving separation quality [23].

High Performance Liquid Chromatography (HPLC)

HPLC analysis using C18 columns with acetonitrile/water gradient systems provides the highest purity levels (95-99%) with good recovery yields (80-90%) [26]. This technique proves particularly valuable for analytical purity assessment and can separate closely related impurities that may co-elute in normal-phase systems [26].

The reversed-phase separation mechanism exploits hydrophobic interactions between the compound and the stationary phase [27]. The bromine and methylthio substituents contribute to hydrophobic character, influencing retention times and separation selectivity [27]. Method development typically involves optimization of gradient profiles, flow rates, and temperature to achieve baseline resolution of critical pairs [26].

Detection systems employing diode array detection (DAD) enable simultaneous monitoring at multiple wavelengths, providing enhanced selectivity for compounds with distinct chromophores [26]. The nicotinonitrile framework exhibits characteristic ultraviolet absorption that facilitates detection and quantification [28].

Recrystallization Techniques

Recrystallization from ethanol or ethanol/water mixtures provides an alternative purification approach achieving purities of 85-90% with recovery yields of 60-75% [3]. This technique proves particularly effective for removing trace impurities and achieving high crystalline purity, though it may not separate closely related structural isomers [3].

The recrystallization process depends on differential solubility between the target compound and impurities as a function of temperature [3]. Hot ethanol typically dissolves the compound readily, while cooling promotes selective crystallization of the pure material [3]. Addition of water as an antisolvent can enhance selectivity and improve crystal formation [3].

Thin Layer Chromatography (TLC) Analysis

TLC using silica gel F254 plates with petroleum ether/ethyl acetate (5:1) mobile phases serves as an essential analytical tool for monitoring reaction progress and assessing product purity [29] [30]. The technique provides rapid qualitative analysis with minimal sample consumption [29].

Retention factor (Rf) values prove characteristic for specific compounds under standardized conditions, enabling identification and purity assessment [29]. The compound typically exhibits Rf values between 0.3-0.7 in common solvent systems, depending on the specific mobile phase composition [30]. Visualization under ultraviolet light at 254 nm enables detection of nanogram quantities due to the chromophoric nicotinonitrile framework [29].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and quantitative purity assessment [31] [32]. Proton NMR spectra typically exhibit characteristic signals for the methylthio group (δ 2.5-2.7 ppm), aromatic protons (δ 7.5-8.5 ppm), and other diagnostic resonances [31].

Integration of NMR signals enables accurate determination of compound purity by comparison with internal standards or through quantitative NMR methodologies [32]. The technique proves particularly valuable for detecting trace impurities that may not be visible in chromatographic analyses [31].

Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for the cyano carbon (δ 115-120 ppm), aromatic carbons (δ 120-160 ppm), and methylthio carbon (δ 15-20 ppm) [31]. Two-dimensional NMR techniques can provide additional structural confirmation when required [31].

Mass Spectrometry Analysis

Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis [33] [34]. The molecular ion peak typically appears at m/z 229 for the target compound, with characteristic fragmentation patterns including loss of the methylthio group (m/z 182) and cyano group (m/z 203) [33].

High-resolution mass spectrometry provides accurate mass determination enabling molecular formula confirmation [34]. The presence of bromine isotopes creates characteristic isotope patterns that facilitate identification and structural confirmation [34]. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) typically provide optimal ionization for this compound class [33].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Exact Mass

227.93568 g/mol

Monoisotopic Mass

227.93568 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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